Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to Dimethyl 2-(4-bromophenyl)malonate
Dimethyl 2-(4-bromophenyl)malonate is a substituted diethyl malonate derivative that has emerged as a crucial intermediate in synthetic organic chemistry. Its strategic importance lies in its dual reactivity: the malonic ester moiety serves as a potent nucleophile and a precursor for carboxylic acid derivatives, while the brominated phenyl ring is primed for a host of cross-coupling reactions. This unique combination makes it an invaluable synthon for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of Dimethyl 2-(4-bromophenyl)malonate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Physicochemical and Spectroscopic Profile
The compound typically appears as a white to yellow solid and should be stored in a dry, sealed container at room temperature to prevent hydrolysis of the ester groups.[1] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of Dimethyl 2-(4-bromophenyl)malonate
| Property | Value | Source(s) |
| CAS Number | 149506-35-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₄ | [3][4] |
| Molecular Weight | 287.11 g/mol | [4] |
| Appearance | White to Yellow Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Boiling Point | 330.0 ± 27.0 °C (Predicted) | [5] |
| Density | 1.467 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Sealed in dry, room temperature | [1][6] |
| SMILES | O=C(OC)C(C1=CC=C(Br)C=C1)C(OC)=O | [6][7] |
| InChI Key | UODIEONWLZBSEK-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, the expected spectroscopic data based on the molecule's structure are as follows:
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¹H NMR: The proton NMR spectrum would characteristically show a singlet for the methine proton (CH), a singlet for the two equivalent methyl ester groups (-OCH₃), and a set of doublets in the aromatic region corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
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¹³C NMR: The carbon NMR would display signals for the methyl carbons, the methine carbon, the carbonyl carbons of the ester groups, and four distinct signals for the aromatic carbons.
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IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹). C-H stretching vibrations from the aromatic and aliphatic portions will appear around 2800-3100 cm⁻¹, and C-O stretching bands will be visible in the 1000-1300 cm⁻¹ region.[8] The C-Br stretch appears at lower wavenumbers.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Core Synthesis and Mechanism
The synthesis of arylmalonates like Dimethyl 2-(4-bromophenyl)malonate is typically achieved through metal-catalyzed cross-coupling reactions. A common and effective method is the copper-catalyzed Chan-Lam-Evans (CLE) coupling of an arylboronic acid with dimethyl malonate.
Diagram: Synthetic Pathway via Chan-Lam-Evans Coupling
Caption: Generalized workflow for the synthesis of Dimethyl 2-(4-bromophenyl)malonate.
Experimental Protocol: Synthesis via CLE Coupling
This protocol is a representative procedure based on established Chan-Lam-Evans methodology.
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Vessel Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (1.0 eq), dimethyl malonate (1.2 eq), and copper (II) acetate (0.1 eq).
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Solvent and Base Addition: Add dichloromethane (CH₂Cl₂) as the solvent to achieve a 0.5 M concentration relative to the boronic acid. Add pyridine (2.0 eq) as the base.
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Reaction Execution: Leave the flask open to the air (or bubble dry air through the mixture) and stir vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
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Causality: The copper(II) catalyst is essential for facilitating the C-C bond formation between the aryl group and the malonate. Pyridine acts as a ligand to stabilize the copper intermediate and as a base to deprotonate the malonate. Oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst.
-
-
Work-up and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Trustworthiness: This multi-step work-up ensures the removal of the copper catalyst, unreacted starting materials, and base, which is critical for obtaining a pure product.
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-
Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Dimethyl 2-(4-bromophenyl)malonate as a pure solid.
Key Chemical Reactions and Applications
The synthetic utility of this compound stems from the reactivity of its two key functional domains.
Reactions at the Malonate Moiety
The acidic α-proton of the malonate group can be readily removed by a base, generating a stabilized enolate. This nucleophile is central to the malonic ester synthesis, allowing for alkylation and subsequent hydrolysis and decarboxylation to form substituted arylpropionic acids.[9] This pathway is instrumental in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Reactions at the Bromophenyl Group
The bromine atom on the aromatic ring is a versatile handle for introducing further molecular complexity. It readily participates in a wide range of metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst allows for the formation of new C-C bonds, creating biaryl or styrenyl structures.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to N-aryl compounds.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields aryl-alkyne structures.
Diagram: Reactivity and Synthetic Potential
Caption: Key reaction pathways available to Dimethyl 2-(4-bromophenyl)malonate.
Application Highlight: Synthesis of Macitentan
A prominent application of Dimethyl 2-(4-bromophenyl)malonate is as a key intermediate in the synthesis of Macitentan.[5] Macitentan is a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[5] In this synthesis, the malonate derivative undergoes a series of transformations, including cyclocondensation reactions, demonstrating its value in constructing complex heterocyclic drug molecules.[4][5]
Safety and Handling
As a laboratory chemical, Dimethyl 2-(4-bromophenyl)malonate must be handled with appropriate care.
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Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] The corresponding GHS pictogram is GHS07 (Exclamation mark).[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: If swallowed, rinse mouth with water and consult a physician immediately.[3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
-
Storage and Disposal: Store in a tightly closed container in a dry and well-ventilated place.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Dimethyl 2-(4-bromophenyl)malonate is more than a simple chemical reagent; it is a versatile and powerful tool for molecular construction. Its well-defined reactivity at both the malonate and aryl bromide sites provides chemists with a reliable platform for synthesizing a diverse array of complex molecules, from pharmaceuticals like Macitentan to novel organic materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.
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PubChem. Dimethyl malonate | C5H8O4 | CID 7943. [Link]
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Shanghai Talent Chemical Co.,Ltd. What pharmaceutical products can be synthesized using Dimethyl malonate?. [Link]
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Barakat, A., et al. (2013). Dimethyl 2-(4-methylbenzylidene)malonate. PMC - NIH. [Link]
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Autech Industry Co.,Limited. 2-(4-bromophenyl)-malonic Acid Dimethylester 149506-35-4. [Link]
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SpectraBase. Dimethyl malonate - Optional[FTIR] - Spectrum. [Link]
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Kappe, C. O., et al. (2000). Malonates in Cyclocondensation Reactions. PMC - NIH. [Link]
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NIST. Propanedioic acid, dimethyl ester. [Link]
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Liu, Y., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. NIH. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 2,4-dimethylpentane. [Link]
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